

# 3-Chloro-6-methoxy-benzo[d]isoxazole basic properties

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## Compound of Interest

Compound Name: 3-Chloro-6-methoxy-benzo[d]isoxazole

CAS No.: 157368-32-6

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An In-depth Technical Guide to **3-Chloro-6-methoxy-benzo[d]isoxazole**: Core Properties and Synthetic Strategies

## Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents across a spectrum of diseases. Molecules incorporating this core have demonstrated a wide array of biological activities, including anti-tumor, anti-fungal, anti-bacterial, and anti-inflammatory properties[1]. This guide provides a comprehensive technical overview of a key derivative, **3-Chloro-6-methoxy-benzo[d]isoxazole**, aimed at researchers, scientists, and drug development professionals. We will delve into its fundamental properties, outline a robust synthetic pathway, and discuss its reactivity and potential as a versatile intermediate for creating advanced pharmaceutical compounds.

## Molecular Profile and Physicochemical Properties

Understanding the core characteristics of **3-Chloro-6-methoxy-benzo[d]isoxazole** is fundamental to its application in research and development.

## Chemical Structure

The molecule consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. An isoxazole is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms[2]. In this specific derivative, a methoxy group (-OCH<sub>3</sub>) is attached at the 6-position of the benzene ring, and a chlorine atom (Cl) is at the 3-position of the isoxazole ring. This chlorine atom is a critical reactive handle for further chemical modification.

Structure of **3-Chloro-6-methoxy-benzo[d]isoxazole**

Caption: Chemical structure of **3-Chloro-6-methoxy-benzo[d]isoxazole**.

## Core Physicochemical Data

While extensive experimental data for this specific intermediate is not broadly published, its core properties can be calculated and are summarized below. These values are crucial for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	183.60 g/mol
Canonical SMILES	<chem>COC1=CC2=C(C=C1)C(=NO2)Cl</chem>
Appearance	Predicted to be a white to off-white solid

## Solubility and Handling

Based on synthesis protocols for structurally related compounds, **3-Chloro-6-methoxy-benzo[d]isoxazole** is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF)[1][3]. It is likely to have poor solubility in water.

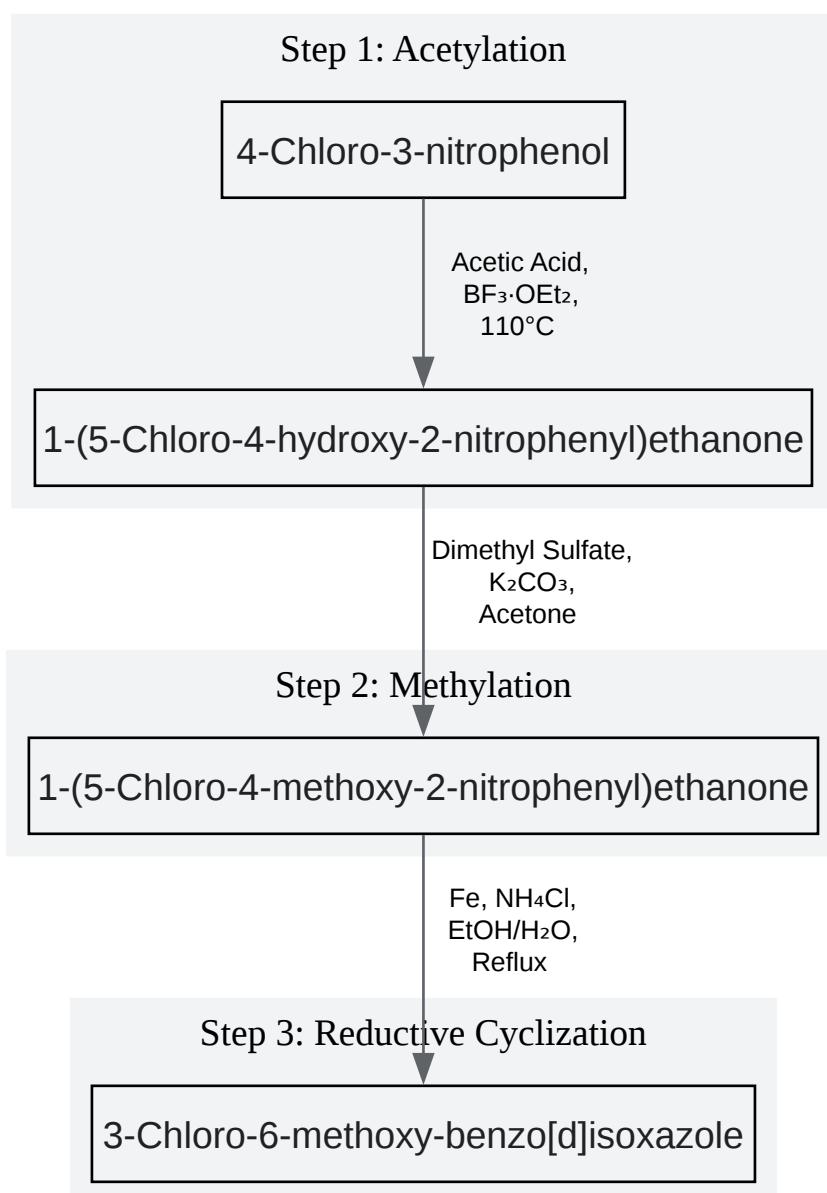
**Safety and Handling:** As with any chlorinated heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

## Synthesis and Characterization

The synthesis of **3-Chloro-6-methoxy-benzo[d]isoxazole** is a multi-step process that requires careful control of reaction conditions. The following pathway is adapted from established methodologies for similar 6-methoxybenzo[d]isoxazole derivatives[1]. The causality behind each step is explained to provide a deeper understanding of the process.

## Proposed Synthetic Pathway

The synthesis begins with a commercially available substituted phenol and proceeds through acetylation, methylation, and finally, a base-mediated cyclization to form the core heterocyclic ring. This approach is efficient and provides a clear route to the desired intermediate.



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Caption: Proposed workflow for the synthesis of **3-Chloro-6-methoxy-benzo[d]isoxazole**.

## Detailed Experimental Protocol

This protocol is a self-validating system where the success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Step 1: Synthesis of 1-(5-Chloro-4-hydroxy-2-nitrophenyl)ethanone

- To a solution of 4-chloro-3-nitrophenol (1.0 eq) in acetic acid, add boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) (2.0 eq).
  - Causality: This is a Friedel-Crafts acylation.  $\text{BF}_3 \cdot \text{OEt}_2$  acts as a Lewis acid to activate the acetic acid, facilitating the electrophilic substitution onto the electron-rich phenol ring.
- Heat the reaction mixture to  $110^\circ\text{C}$  and stir for 12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the acetylated intermediate.

#### Step 2: Synthesis of 1-(5-Chloro-4-methoxy-2-nitrophenyl)ethanone

- Dissolve the product from Step 1 (1.0 eq) in acetone.
- Add potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.5 eq) followed by dimethyl sulfate (1.2 eq).
  - Causality:  $\text{K}_2\text{CO}_3$  is a base that deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic methyl group of dimethyl sulfate in a Williamson ether synthesis to form the methoxy group.
- Reflux the mixture for 4-6 hours, monitoring by TLC.
- After completion, filter off the  $\text{K}_2\text{CO}_3$  and concentrate the filtrate.
- Dissolve the residue in ethyl acetate, wash with water and brine, dry over  $\text{Na}_2\text{SO}_4$ , and evaporate the solvent to obtain the methylated product.

#### Step 3: Synthesis of **3-Chloro-6-methoxy-benzo[d]isoxazole**

- Suspend the methylated product from Step 2 (1.0 eq) in a mixture of ethanol and water.

- Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH<sub>4</sub>Cl) (1.0 eq).
  - Causality: This is a Béchamp reduction. Iron in the presence of a mild acid (generated from NH<sub>4</sub>Cl) reduces the nitro group to an amine. The in-situ generated amine then undergoes spontaneous intramolecular cyclization, attacking the adjacent ketone and eliminating water to form the stable benzo[d]isoxazole ring system.
- Heat the mixture to reflux and stir vigorously for 8-12 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction, filter through Celite to remove the iron salts, and wash the pad with ethanol.
- Concentrate the filtrate and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the final product by column chromatography.

## Spectroscopic Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods. Expected data, based on analogous structures found in the literature, are as follows[3][4]:

- <sup>1</sup>H NMR: Signals corresponding to the aromatic protons on the benzene ring and a sharp singlet for the methoxy group protons (typically around 3.8-4.0 ppm).
- <sup>13</sup>C NMR: Resonances for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and carbons of the isoxazole ring.
- IR Spectroscopy: Characteristic peaks for C-O-C stretching of the methoxy group and C=N stretching within the isoxazole ring.
- Mass Spectrometry (MS): A molecular ion peak [M]<sup>+</sup> corresponding to the calculated molecular weight (183.60), along with a characteristic [M+2]<sup>+</sup> peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

## Reactivity and Applications in Drug Discovery

**3-Chloro-6-methoxy-benzo[d]isoxazole** is not typically an end-product but rather a highly valuable building block for creating more complex molecules with therapeutic potential.

### Chemical Reactivity

The primary site of reactivity is the chlorine atom at the 3-position. This position is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). The electron-withdrawing nature of the isoxazole ring activates the C-Cl bond, allowing for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity makes the molecule an ideal starting point for library synthesis in drug discovery campaigns.

### Role as a Pharmacophore in Drug Development

The benzo[d]isoxazole core is a key pharmacophore in many biologically active compounds. Derivatives have shown significant promise as:

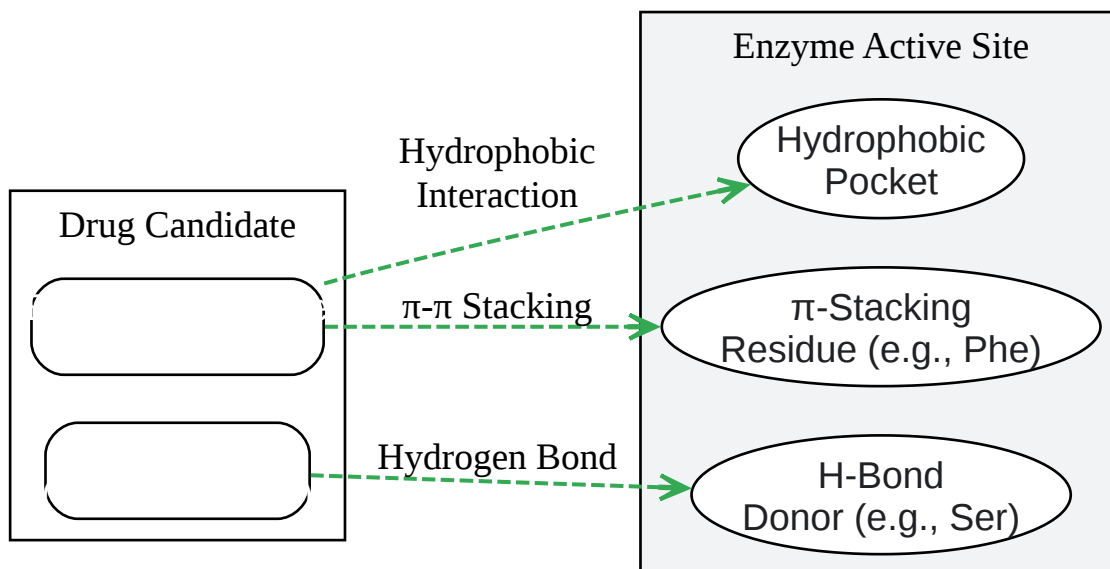
- **$\alpha$ -Glucosidase Inhibitors:** Novel benzo[d]isoxazole-triazole hybrids have been synthesized and shown to have potent  $\alpha$ -glucosidase inhibitory activity, making them candidates for anti-diabetic agents[1].
- **Cannabinoid Receptor (CB2) Agonists:** Related chloro-benzo[d]imidazole structures have been developed as selective CB2 receptor agonists, which are targets for treating inflammation and autoimmune disorders without the psychoactive effects associated with CB1 receptors[5].
- **Anti-leishmanial Agents:** Chalcone-derived isoxazole analogues have demonstrated potent activity against Leishmania species, highlighting their potential in treating parasitic diseases[6].

The 6-methoxy group often enhances binding affinity and can improve pharmacokinetic properties, such as metabolic stability and cell permeability[1].

### Hypothetical Target Interaction

The utility of this scaffold can be visualized in its interaction with a biological target, such as an enzyme active site. The benzo[d]isoxazole core can engage in hydrophobic and  $\pi$ - $\pi$  stacking

interactions, while substituents introduced at the 3-position can form specific hydrogen bonds or other key interactions with amino acid residues.



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Caption: Conceptual diagram of a benzo[d]isoxazole derivative binding to an enzyme.

## Conclusion

**3-Chloro-6-methoxy-benzo[d]isoxazole** is a strategically important chemical intermediate. Its well-defined structure, predictable physicochemical properties, and versatile reactivity at the 3-chloro position make it an invaluable tool for medicinal chemists. The synthetic route is logical and based on well-established chemical transformations. By leveraging this building block, researchers can efficiently access novel libraries of benzo[d]isoxazole derivatives to explore new therapeutic avenues for a wide range of diseases, from metabolic disorders to infectious diseases and beyond.

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